N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that features a triazole ring substituted with chlorofluorobenzyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of 2-fluorobenzyl mercaptan: This compound can be prepared by the reaction of 2-fluorobenzyl chloride with sodium hydrosulfide.
Formation of the triazole ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Final coupling reaction: The final step involves coupling the triazole ring with 2-chloro-6-fluorobenzyl chloride and 2-fluorobenzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:
Substitution reactions: The chlorofluorobenzyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones.
Cyclization reactions: The triazole ring can participate in cyclization reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Cyclization: Cyclization reactions often require acidic or basic conditions.
Major Products
Substitution reactions: Products include substituted triazoles with various functional groups.
Oxidation reactions: Products include sulfoxides and sulfones.
Cyclization reactions: Products include various cyclic compounds with triazole rings.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications:
Medicinal chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: The unique electronic properties of the triazole ring make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological research: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the presence of both chlorofluorobenzyl and fluorobenzyl groups attached to a triazole ring. This unique structure imparts specific electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H13ClF2N4S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13ClF2N4S/c17-13-5-3-7-15(19)12(13)8-21-23-10-20-22-16(23)24-9-11-4-1-2-6-14(11)18/h1-7,10,21H,8-9H2 |
InChI Key |
KRKUPXBLQMEEFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=C(C=CC=C3Cl)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=C(C=CC=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.